Potassium;4-tert-butyl-1,3-oxazole-2-carboxylate

Description

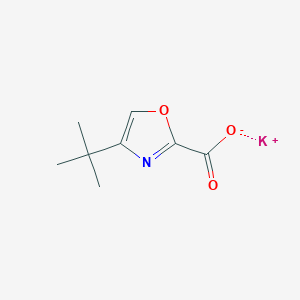

Potassium 4-tert-butyl-1,3-oxazole-2-carboxylate is an oxazole-based carboxylate salt characterized by a tert-butyl substituent at the 4-position of the heterocyclic ring. Oxazole derivatives are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis due to their aromatic stability and tunable electronic properties.

For instance, tert-butyl-substituted oxazoles are often synthesized using phosphite-mediated coupling or thermolysis of azirine derivatives.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;4-tert-butyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.K/c1-8(2,3)5-4-12-6(9-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWDOHFZZILNTF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;4-tert-butyl-1,3-oxazole-2-carboxylate typically involves the reaction of 4-tert-butyl-1,3-oxazole-2-carboxylic acid with a potassium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent any unwanted side reactions. The reaction mixture is then purified to obtain the desired potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Potassium;4-tert-butyl-1,3-oxazole-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: It can be reduced to form different oxazole-based compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as halides or amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced oxazole compounds.

Scientific Research Applications

Potassium;4-tert-butyl-1,3-oxazole-2-carboxylate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to create various oxazole derivatives.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Potassium;4-tert-butyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between potassium 4-tert-butyl-1,3-oxazole-2-carboxylate and related compounds:

Steric and Electronic Effects

- tert-Butyl vs. Methyl/CF₃ : The tert-butyl group in the potassium salt provides steric shielding, reducing susceptibility to nucleophilic attack compared to methyl or CF₃-substituted analogs. However, the CF₃ group in sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate increases acidity and electron deficiency, making it more reactive in electrophilic substitution.

- Halogenated Derivatives: Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate exhibits reactivity at the chlorine site, enabling Suzuki-Miyaura cross-coupling, a feature absent in the non-halogenated potassium salt.

Solubility and Stability

- Counterion Impact : The potassium ion in the target compound likely enhances water solubility compared to neutral esters (e.g., ethyl 5-methyl-1,3-oxazole-2-carboxylate), though less than sodium salts due to ion size and hydration energy differences.

- Thermal Stability : tert-Butyl groups generally improve thermal stability, as seen in tert-butyl-substituted tetrathiafulvalenes, suggesting similar behavior for the potassium oxazole carboxylate.

Biological Activity

Potassium;4-tert-butyl-1,3-oxazole-2-carboxylate is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The specific substitution pattern on the oxazole ring significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazole ring can engage with various enzymes and receptors, leading to diverse biological effects. For instance, derivatives of this compound have demonstrated potential in:

- Antimicrobial Activity : In vitro studies have shown that certain oxazole derivatives exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research indicates that oxazole derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

1. Anticancer Activity

A study conducted on a series of oxazole derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast adenocarcinoma cell lines (MCF-7). The compound showed an IC50 value of approximately 9.4 µM, indicating its potential as a therapeutic agent in cancer treatment .

2. Antimicrobial Efficacy

In another investigation, the antimicrobial properties of several oxazole derivatives were evaluated. This compound was found to inhibit the growth of Staphylococcus aureus effectively, showcasing its potential application in treating bacterial infections .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of oxazole derivatives. For instance, the presence of electron-withdrawing groups at specific positions on the oxazole ring has been shown to improve anticancer efficacy significantly .

Comparative Analysis

A comparison between this compound and related compounds reveals unique aspects of its biological profile:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 9.4 | Anticancer |

| Compound A | 10.5 | Antimicrobial |

| Compound B | 7.8 | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.